3-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)propan-1-ol
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Overview
Description
3-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)propan-1-ol is a complex organic compound with a unique structure that includes a pyridine ring substituted with two oxazoline groups and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)propan-1-ol typically involves multiple steps. One common route includes the preparation of the pyridine ring substituted with oxazoline groups, followed by the introduction of the propanol moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The oxazoline groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce different alcohol derivatives.
Scientific Research Applications
3-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 3-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)propan-1-ol exerts its effects involves interactions with specific molecular targets. The oxazoline groups and the pyridine ring can interact with enzymes and receptors, modulating their activity. The propanol moiety may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine: Lacks the propanol moiety, making it less versatile in certain applications.
4,4-Dimethyl-2-cyclohexen-1-one: Different core structure, leading to distinct chemical properties and applications.
Uniqueness
3-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)propan-1-ol is unique due to its combination of oxazoline groups, pyridine ring, and propanol moiety. This unique structure allows for diverse chemical reactions and applications, making it a valuable compound in various fields.
Properties
Molecular Formula |
C18H25N3O4 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[2,6-bis(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-4-yl]oxypropan-1-ol |
InChI |
InChI=1S/C18H25N3O4/c1-17(2)10-24-15(20-17)13-8-12(23-7-5-6-22)9-14(19-13)16-21-18(3,4)11-25-16/h8-9,22H,5-7,10-11H2,1-4H3 |
InChI Key |
NNIGYLCFLDQXFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)(C)C)OCCCO)C |
Origin of Product |
United States |
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